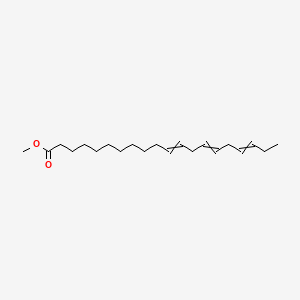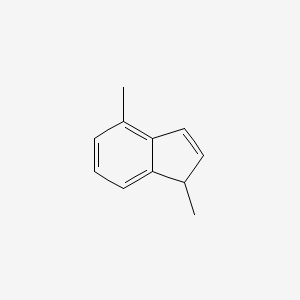
4,1-Dimethyl-inden
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,1-Dimethyl-inden is an organic compound belonging to the indene family It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring, with two methyl groups attached at the 4th and 1st positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,1-Dimethyl-inden typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts alkylation of indene with methylating agents under acidic conditions. Another approach involves the cyclization of 1,4-dimethyl-1,3-butadiene with benzene in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as aluminum chloride or boron trifluoride can enhance the efficiency of the cyclization process. Additionally, solvent-free microwave-assisted synthesis has been explored to reduce environmental impact and improve reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions: 4,1-Dimethyl-inden undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation can convert it to 4,1-dimethyl-indane.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products:
Oxidation: 4,1-Dimethyl-indenone or 4,1-dimethyl-indanone.
Reduction: 4,1-Dimethyl-indane.
Substitution: Halogenated derivatives like 4,1-dibromo-inden.
Applications De Recherche Scientifique
4,1-Dimethyl-inden has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.
Mécanisme D'action
The mechanism of action of 4,1-Dimethyl-inden and its derivatives involves interactions with specific molecular targets. For instance, its biological activity may be attributed to its ability to interact with cellular enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Indene: The parent compound of 4,1-Dimethyl-inden, lacking the methyl groups.
4,7-Dimethyl-1H-indene: Another dimethyl-substituted indene with methyl groups at different positions.
1,2-Dimethyl-indene: A structural isomer with methyl groups at the 1st and 2nd positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This makes it a valuable compound for targeted synthesis and applications where specific structural features are required.
Propriétés
Numéro CAS |
66256-30-2 |
|---|---|
Formule moléculaire |
C11H12 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
1,4-dimethyl-1H-indene |
InChI |
InChI=1S/C11H12/c1-8-4-3-5-10-9(2)6-7-11(8)10/h3-7,9H,1-2H3 |
Clé InChI |
QHHCJRGHMCTEHH-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CC2=C(C=CC=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;dibromide](/img/structure/B13396870.png)

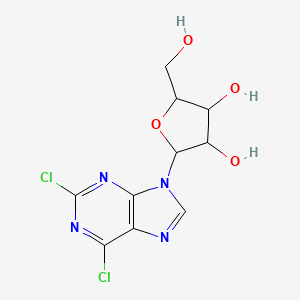
amino}-3-methylpentanoic acid](/img/structure/B13396892.png)
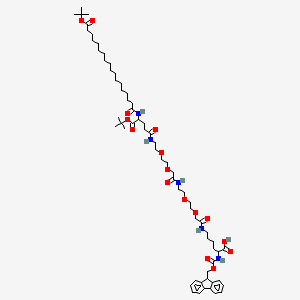


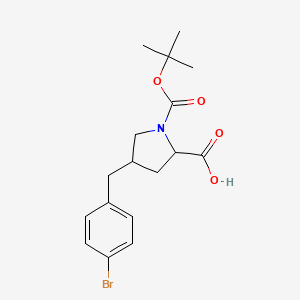
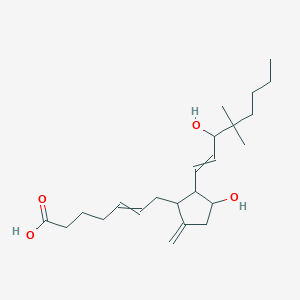
![(3R,3aR,6R,6aR)-6-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B13396930.png)
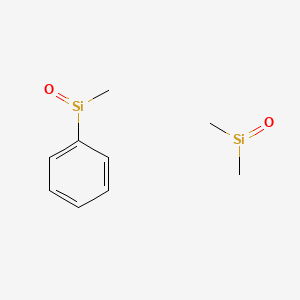
![Acetic acid;[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane;ruthenium](/img/structure/B13396958.png)
![2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13396960.png)
